molecular formula C14H16F4O3 B3866875 isopropyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate

isopropyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate

Cat. No. B3866875
M. Wt: 308.27 g/mol
InChI Key: RJAMMXNDUSLSOL-UHFFFAOYSA-N
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Description

Isopropyl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate is an organic compound containing functional groups such as ester, phenyl, and fluorine substituents. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an isopropyl group attached to an ester functional group, a phenyl ring, and multiple fluorine atoms. The presence of fluorine atoms could significantly affect the compound’s reactivity and properties due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The ester group could undergo hydrolysis, transesterification, and other typical ester reactions. The phenyl group might participate in electrophilic aromatic substitution reactions, and the C-F bonds could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For instance, the presence of fluorine atoms could increase its stability and affect its polarity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the compound could interact with biological macromolecules in a manner dictated by its functional groups .

Future Directions

The study of such a compound could open up new avenues in various fields like medicinal chemistry, materials science, etc., depending on its properties. Further experimental studies are needed to explore its potential applications .

properties

IUPAC Name

propan-2-yl 4,4,5,5-tetrafluoro-3-hydroxy-3-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4O3/c1-9(2)21-11(19)8-13(20,14(17,18)12(15)16)10-6-4-3-5-7-10/h3-7,9,12,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAMMXNDUSLSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1)(C(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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